molecular formula C12H18N2O B2591426 2-(ethylamino)-N-(4-methylphenyl)propanamide CAS No. 1008058-07-8

2-(ethylamino)-N-(4-methylphenyl)propanamide

Cat. No.: B2591426
CAS No.: 1008058-07-8
M. Wt: 206.289
InChI Key: NWIGWRRGIBDVBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethylamino)-N-(4-methylphenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethylamino group attached to a propanamide backbone, with a 4-methylphenyl substituent

Scientific Research Applications

2-(Ethylamino)-N-(4-methylphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for “2-(ethylamino)-N-(4-methylphenyl)propanamide” includes several hazard statements such as H302, H315, H318, H335, and H412 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylamino)-N-(4-methylphenyl)propanamide typically involves the reaction of 4-methylbenzoyl chloride with ethylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-N-(4-methylphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The ethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Mechanism of Action

The mechanism of action of 2-(ethylamino)-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Ethylamino)-1-(4-methylphenyl)-1-pentanone
  • 2-(Ethylamino)-1-(4-methylphenyl)-1-pentanone hydrochloride

Uniqueness

2-(Ethylamino)-N-(4-methylphenyl)propanamide is unique due to its specific structural features, such as the presence of both an ethylamino group and a 4-methylphenyl substituent. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(ethylamino)-N-(4-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-4-13-10(3)12(15)14-11-7-5-9(2)6-8-11/h5-8,10,13H,4H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIGWRRGIBDVBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C(=O)NC1=CC=C(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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